

Comparative Guide: Mass Spectrometry Fragmentation of Az-Me-Ala Peptides

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Compound of Interest

Compound Name: 2-Amino-3-azido-2-methylpropanoic acid

CAS No.: 120042-13-9

Cat. No.: B054472

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Executive Summary & Chemical Definition

Az-Me-Ala (aza-Alanine) is a peptidomimetic residue where the

-carbon of the alanine amino acid is replaced by a nitrogen atom. This substitution (

) imparts unique properties:

- Conformational Rigidity: Induces α -turn secondary structures.
- Proteolytic Stability: Resistance to enzymatic degradation.
- Mass Spectrometry Signature: A distinct mass shift and fragmentation pathway compared to native Alanine.

In this guide, Az-Me-Ala refers specifically to the aza-analogue of alanine (

), distinct from N-methyl-alanine.

Structural Comparison

Feature	L-Alanine (Ala)	Az-Me-Ala (aza-Ala)
Backbone Structure		
Residue Formula		
Monoisotopic Mass	71.0371 Da	72.0324 Da
Mass Shift	Reference	+0.9953 Da (+1 Da)
Electronic Effect	Standard Amide	Urea-like (Semicarbazide) character

Fragmentation Mechanics: The "Aza-Effect"

The substitution of the

-carbon with nitrogen fundamentally alters the charge distribution and bond dissociation energies (BDE) within the peptide backbone. While standard peptides fragment via the Mobile Proton Model to yield b- and y- ions, Az-Me-Ala peptides exhibit a competing Isocyanate Loss Pathway.

Mechanism 1: Standard Backbone Cleavage (b/y Ions)

Like standard peptides, Az-Me-Ala peptides can protonate at the amide carbonyl. However, the lone pair on the

-nitrogen of the aza-residue reduces the basicity of the adjacent carbonyl, often suppressing standard amide bond cleavage at the aza-site.

Mechanism 2: The Isocyanate Signature (Neutral Loss)

The defining characteristic of aza-peptide fragmentation is the lability of the urea-like linkage. Upon collisional activation, the aza-residue frequently undergoes a rearrangement that ejects the side chain and the

-nitrogen as a neutral isocyanate molecule.

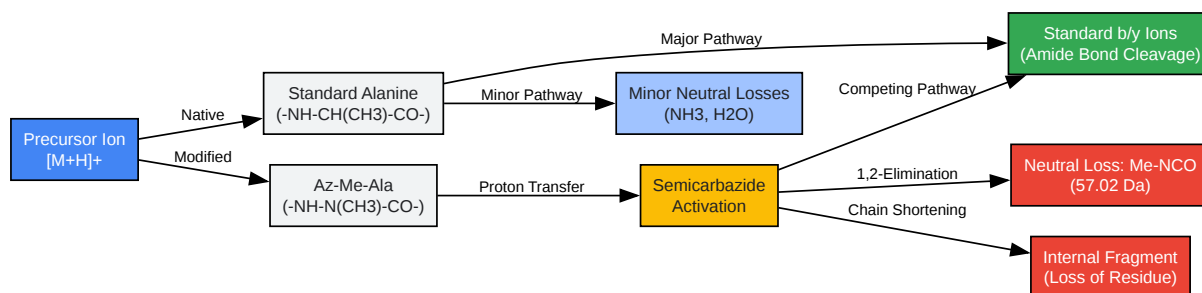
- For Az-Me-Ala: The neutral loss is Methyl Isocyanate (Me-N=C=O).

- Mass of Neutral Loss: 57.02 Da.

This loss is absent in standard Alanine peptides, making it a definitive reporter for the presence of the Az-Me-Ala residue.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent fragmentation pathways between standard Alanine and Az-Me-Ala.



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Caption: Divergent fragmentation: Standard Ala yields b/y ions; Az-Me-Ala introduces a dominant Methyl Isocyanate (57 Da) neutral loss pathway.

Experimental Comparison & Data Analysis

Experimental Protocol: CID Fragmentation

To differentiate Az-Me-Ala from Ala or N-Methyl-Ala, use the following Collision Induced Dissociation (CID) parameters.

- Ionization: ESI (Positive Mode).
- Precursor Isolation: Window width 1.0 m/z (crucial to separate the +1 Da shift).
- Collision Energy (CE):

- Low CE (15-20 eV): Preserves the aza-residue; observation of parent ion.
- Medium CE (25-35 eV): Optimal. Triggers the specific loss of MeNCO (57 Da).
- High CE (>40 eV): Complete backbone destruction; may lose sequence context.

Comparative Data Table

Parameter	Standard Alanine Peptide	Az-Me-Ala Peptide	Diagnostic Value
Precursor m/z			High (Requires High-Res MS)
Dominant Series	Full ion series	series + Internal Fragments	Moderate
Characteristic Neutral Loss	(NH), (H)	(MeNCO)	Critical (Specific)
Internal Fragments	Rare (Proline effect only)	Common (due to N-N bond cleavage)	High
Immonium Ion	44.05 Da ()	45.04 Da ()?*	Moderate

*Note: The aza-immonium ion is often unstable and degrades further to methyl-hydrazine derivatives.

Distinguishing from N-Methyl-Alanine

Researchers often confuse Az-Me-Ala (Aza-Alanine) with N-Me-Ala (N-Methyl-Alanine).

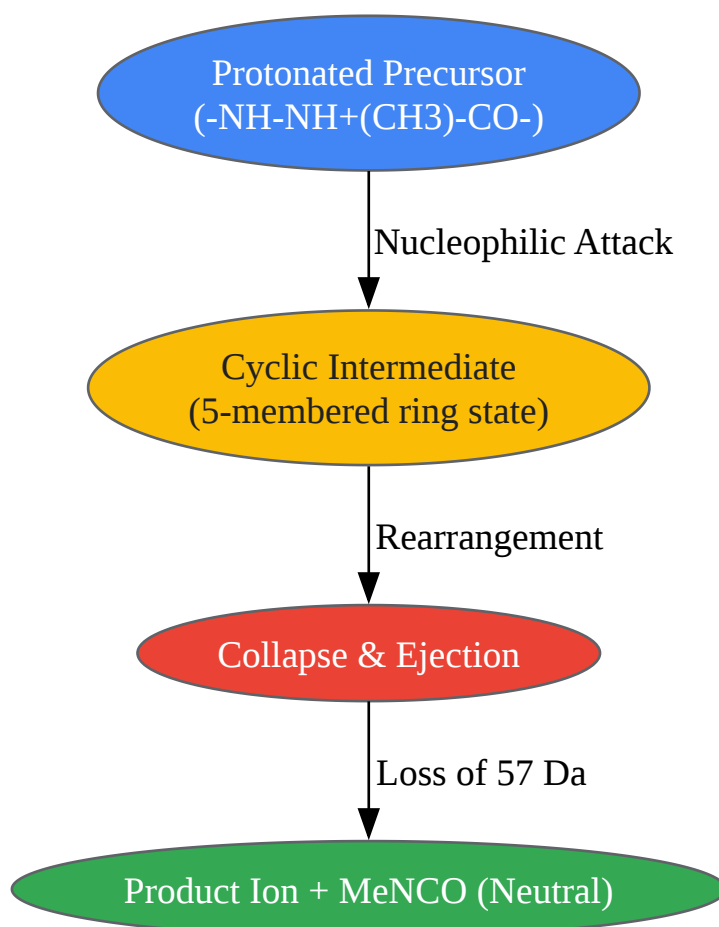
- N-Me-Ala: Mass shift +14 Da (Methylation). No loss of 57 Da.

- Az-Me-Ala: Mass shift +1 Da (C

N). Specific loss of 57 Da.

Detailed Fragmentation Mechanism (Chemical Logic)

The loss of methyl isocyanate (MeNCO) proceeds via a nucleophilic attack of the carbonyl oxygen on the backbone, facilitated by the hydrazine structure.



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Caption: Mechanism of Methyl Isocyanate ejection characteristic of Az-Me-Ala residues.

Causality in Experimental Choice

- Why use Normalized Collision Energy (NCE) 30%? Aza-peptides have slightly higher fragmentation thresholds than standard peptides due to the urea-like stabilization. Too low energy will not trigger the diagnostic MeNCO loss; too high will obliterate the reporter signal.
- Why High-Resolution MS (HRMS)? The mass difference between an Aza-substitution (, Da) and a isotope of the standard peptide is indistinguishable by low-res instruments. However, the monoisotopic peak of the Aza-peptide will be at an odd mass (if the rest of the peptide is standard), violating the Nitrogen Rule if not carefully accounted for.

References

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- Sabatino, D., et al. (2011). Structure–Activity Relationships of GHRP-6 Azapeptide Ligands of the CD36 Scavenger Receptor. *Journal of the American Chemical Society*. [[Link](#)]
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